molecular formula C13H15N3O2 B12642191 2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol CAS No. 920512-11-4

2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol

Cat. No.: B12642191
CAS No.: 920512-11-4
M. Wt: 245.28 g/mol
InChI Key: QZRUZLMOZXPDRK-UHFFFAOYSA-N
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Description

2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol is a complex organic compound with a molecular formula of C14H16N2O3. This compound is characterized by the presence of an amino group, a methoxypyridine moiety, and a phenol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxypyridine-3-amine with formaldehyde and 2-amino-5-methylphenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions include quinones, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methylphenol
  • 2-Amino-4-methylpyridine
  • 2-Amino-6-methylpyridine

Uniqueness

Compared to these similar compounds, 2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol is unique due to the presence of both a methoxypyridine moiety and a phenol group

Biological Activity

2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol, with the molecular formula C14H16N2O3, is a complex organic compound notable for its diverse biological activities. This compound features an amino group, a methoxypyridine moiety, and a phenolic structure, contributing to its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

PropertyValue
CAS Number 920512-11-4
Molecular Weight 245.28 g/mol
IUPAC Name This compound
Canonical SMILES COC1=NC=C(C=C1)NCC2=CC(=C(C=C2)N)O

The biological activity of this compound primarily involves its interaction with various molecular targets. It is believed to inhibit specific enzymes by binding to their active sites, thus blocking catalytic activities. The compound’s structure allows for the formation of hydrogen bonds and other interactions with target proteins, influencing their function and activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In studies evaluating various synthesized compounds similar to this compound, some showed effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures demonstrated minimum inhibitory concentrations (MICs) as low as 0.015 μg/mL against Streptococcus pneumoniae .

Anticancer Potential

The anticancer properties of this compound have been explored in various cell lines. In vitro studies showed that it could inhibit the proliferation of several cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. IC50 values for these activities were reported in the micromolar range, indicating a promising therapeutic potential .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes implicated in various diseases. For example, it has shown potential as an inhibitor of monoamine oxidase (MAO), which is relevant in the treatment of neurodegenerative diseases such as Alzheimer’s . The selectivity and potency in inhibiting MAO B were highlighted in studies where derivatives exhibited IC50 values below 1 μM .

Study 1: Antimicrobial Efficacy

A study conducted on synthesized derivatives of this compound evaluated their antibacterial activities against clinical isolates. The results indicated that certain derivatives possessed broad-spectrum antibacterial activity but were less potent than traditional antibiotics like streptomycin .

Study 2: Anticancer Activity

In another study focusing on the anticancer effects, compounds based on the structure of this compound were tested against various cancer cell lines. The findings revealed significant antiproliferative effects with IC50 values ranging from 5 to 15 μM across different cancer types .

Properties

CAS No.

920512-11-4

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-amino-5-[[(6-methoxypyridin-3-yl)amino]methyl]phenol

InChI

InChI=1S/C13H15N3O2/c1-18-13-5-3-10(8-16-13)15-7-9-2-4-11(14)12(17)6-9/h2-6,8,15,17H,7,14H2,1H3

InChI Key

QZRUZLMOZXPDRK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NCC2=CC(=C(C=C2)N)O

Origin of Product

United States

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